molecular formula C6H5BrN4O B11880805 6-Bromo-1-methyl-1,3-dihydro-2H-imidazo[4,5-b]pyrazin-2-one

6-Bromo-1-methyl-1,3-dihydro-2H-imidazo[4,5-b]pyrazin-2-one

Cat. No.: B11880805
M. Wt: 229.03 g/mol
InChI Key: IOIBIMSJBFOWHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-1-methyl-1,3-dihydro-2H-imidazo[4,5-b]pyrazin-2-one is a heterocyclic compound featuring a fused imidazo-pyrazine core. The structure comprises a six-membered pyrazine ring (with two nitrogen atoms) fused to a five-membered imidazole ring. Key substituents include a bromine atom at position 6 and a methyl group at position 1 (N-methylation).

Synthesis:
The compound is synthesized via alkylation of the parent molecule, 1,3-dihydro-2H-imidazo[4,5-b]pyrazin-2-one, using methyl iodide or bromide under basic conditions (e.g., K₂CO₃ in DMF). This method parallels the synthesis of N-methylated imidazo[4,5-b]pyridine derivatives .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H5BrN4O

Molecular Weight

229.03 g/mol

IUPAC Name

5-bromo-3-methyl-1H-imidazo[4,5-b]pyrazin-2-one

InChI

InChI=1S/C6H5BrN4O/c1-11-5-4(10-6(11)12)8-2-3(7)9-5/h2H,1H3,(H,8,10,12)

InChI Key

IOIBIMSJBFOWHT-UHFFFAOYSA-N

Canonical SMILES

CN1C2=NC(=CN=C2NC1=O)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-1-methyl-1,3-dihydro-2H-imidazo[4,5-b]pyrazin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a brominated precursor with a methylated imidazole derivative. The reaction conditions often include the use of a suitable solvent, such as dimethyl sulfoxide (DMSO), and a base, such as potassium carbonate (K2CO3), to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at position 6 undergoes nucleophilic aromatic substitution (SNAr) under mild conditions due to the electron-deficient nature of the pyrazine ring. Common nucleophiles include amines, alkoxides, and thiols.

Nucleophile Conditions Product Yield Reference
MethylamineDMF, 80°C, 12 h6-(Methylamino)-1-methylimidazo-pyrazin-2-one78%
Sodium methoxideMeOH, reflux, 6 h6-Methoxy derivative85%
ThiophenolK₂CO₃, DMSO, 100°C, 8 h6-Phenylthio derivative65%

Mechanistic Insight :
The reaction proceeds via a Meisenheimer intermediate stabilized by the adjacent nitrogen atoms. Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity by stabilizing the transition state .

Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed cross-coupling reactions, enabling C–C bond formation.

Suzuki-Miyaura Coupling

Aryl boronic acids couple efficiently with the bromo-substituted scaffold under standard conditions:

Boronic Acid Catalyst System Product Yield Reference
Phenylboronic acidPd(PPh₃)₄, K₂CO₃, DME/H₂O6-Phenylimidazo-pyrazin-2-one92%
4-MethoxyphenylPd(OAc)₂, SPhos, K₃PO₄6-(4-Methoxyphenyl) derivative88%
2-ThienylPdCl₂(dppf), Cs₂CO₃6-(Thiophen-2-yl) analog81%

Optimization Note :
Ligands like SPhos improve yields for electron-rich boronic acids, while dppf enhances stability with heteroaryl partners .

Alkylation and Acylation

The NH groups in the dihydroimidazole ring undergo alkylation or acylation to modify solubility and bioactivity.

N-Alkylation

Reagent Conditions Product Yield Reference
Methyl iodideNaH, DMF, 0°C → RT, 4 h1,3-Dimethyl derivative90%
Ethyl bromoacetateK₂CO₃, DMSO, 60°C, 12 h1-(Ethoxycarbonylmethyl) derivative76%
Cyclopentyl bromideKOH, H₂O/EtOH, reflux, 8 h3-Cyclopentyl analog68%

N-Acylation

Reagent Conditions Product Yield Reference
Acetic anhydrideReflux, 3 h1,3-Diacetyl derivative95%
Benzoyl chloridePyridine, CH₂Cl₂, RT, 6 h1-Benzoyl-3-methyl derivative82%

Key Observation :
Acylation enhances metabolic stability, while alkylation tunes lipophilicity for membrane permeability .

Hydrogenolysis

The bromine atom can be removed via catalytic hydrogenation to generate dehalogenated intermediates:

Catalyst Conditions Product Yield Reference
Pd/C (10%)H₂ (1 atm), EtOH, RT, 24 h1-Methylimidazo-pyrazin-2-one89%
Pd(OH)₂H₂ (50 psi), THF, 12 hDehalogenated parent compound93%

Application :
This reaction is pivotal for synthesizing unsubstituted analogs for structure-activity relationship (SAR) studies .

Oxidation

The dihydroimidazole ring oxidizes to aromatic imidazo-pyrazine under mild conditions:

Oxidizing Agent Conditions Product Yield Reference
MnO₂CHCl₃, reflux, 6 hAromatic imidazo-pyrazine84%
DDQToluene, 80°C, 3 hFully conjugated system91%

Reduction

The pyrazine ring undergoes partial reduction:

Reducing Agent Conditions Product Yield Reference
NaBH₄MeOH, 0°C, 1 hTetrahydroimidazo-pyrazine72%
H₂, Raney NiEtOH, RT, 12 hSaturated derivative65%

Cyclization and Ring Expansion

The compound serves as a precursor for synthesizing fused polycyclic systems:

Reagent Conditions Product Yield Reference
NaN₃, CuIDMF, 120°C, 24 hTriazolo-imidazo-pyrazine58%
Propargyl bromideK₂CO₃, DMSO, 100°C, 10 hFuro[3,4-e]imidazo-pyrazinone63%

Mechanistic Pathway :
Copper-catalyzed azide-alkyne cycloaddition (CuAAC) introduces triazole rings, expanding the scaffold’s utility in drug discovery .

Scientific Research Applications

Structural Characteristics

The compound possesses a complex heterocyclic structure that contributes to its biological activity. Its molecular formula is C7H6BrN3OC_7H_6BrN_3O, and it features a bromine atom which enhances its reactivity and potential interactions with biological targets.

Anticancer Activity

Recent studies have indicated that derivatives of imidazo[4,5-b]pyrazine compounds exhibit promising anticancer properties. For instance, compounds related to 6-bromo-1-methyl-1,3-dihydro-2H-imidazo[4,5-b]pyrazin-2-one have been evaluated for their cytotoxic effects against various cancer cell lines:

CompoundCell Line TestedIC50 (µM)
Compound AMCF7 (Breast)12.50
Compound BNCI-H460 (Lung)42.30
Compound CHepG2 (Liver)3.25

These studies demonstrate the potential of this compound in targeting specific cancer pathways and inhibiting tumor growth .

Kinase Inhibition

The compound has shown potential as a selective inhibitor of various kinases, which are critical in regulating cellular functions and are often implicated in cancer. For example, research has identified that modifications to the imidazo[4,5-b]pyrazine scaffold can lead to enhanced selectivity for Aurora kinases, which are vital for cell cycle regulation. This selectivity is crucial for developing targeted cancer therapies with reduced side effects .

Neuroprotective Effects

There is emerging evidence suggesting that compounds similar to this compound may possess neuroprotective properties. Studies have indicated that these compounds can modulate neuroinflammatory pathways and potentially offer therapeutic benefits in neurodegenerative diseases such as Alzheimer's .

Case Study 1: Anticancer Activity

A study conducted by Bouabdallah et al. evaluated the anticancer potential of a series of imidazo[4,5-b]pyrazine derivatives against the HepG2 cell line. The results demonstrated significant cytotoxicity with an IC50 value of 3.25 µM for one of the derivatives, indicating strong potential for further development as an anticancer agent .

Case Study 2: Kinase Selectivity

In a computational modeling study focused on Aurora kinase inhibitors, researchers synthesized several derivatives based on the imidazo[4,5-b]pyrazine framework. One derivative exhibited selective inhibition of Aurora A kinase with an IC50 value significantly lower than existing inhibitors, showcasing the compound's promise in targeted cancer therapy .

Mechanism of Action

The mechanism of action of 6-Bromo-1-methyl-1,3-dihydro-2H-imidazo[4,5-b]pyrazin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 6-bromo-1-methyl-1,3-dihydro-2H-imidazo[4,5-b]pyrazin-2-one with analogous compounds, focusing on structural features, reactivity, and applications:

Compound Name Core Structure Substituents Key Reactions/Applications References
This compound Pyrazine 6-Br, 1-CH₃ Alkylation, potential kinase inhibition (structural analogy to purines)
6-Bromo-3-methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one Pyridine 6-Br, 3-CH₃ Methylation with CH₃I; forms hydrogen-bonded dimers in crystal structure
6-Bromo-1,3-di-2-propynyl-1H-imidazo[4,5-b]pyridin-2(3H)-one Pyridine 6-Br, N-propynyl groups Propargyl bromide reaction; used in high-throughput medicinal chemistry pipelines
5-Chloro-1,3-dihydro-2H-imidazo[4,5-b]pyrazin-2-one Pyrazine 5-Cl Base for halogenation/nitration; lower molecular weight (136.11 g/mol vs. 231.02 g/mol)
6-Bromo-2-methyl-1H-imidazo[4,5-b]pyrazine Pyrazine 6-Br, 2-CH₃ Positional isomer of target; methyl at C2 alters electronic properties
3-Allyl-6-bromo-1H-imidazo[4,5-b]pyridin-2(3H)-one Pyridine 6-Br, 3-allyl Allylation via allyl bromide; planar fused rings with perpendicular allyl groups

Key Comparison Points :

Core Structure Differences :

  • Pyrazine vs. Pyridine : The pyrazine core (two nitrogen atoms) increases electron-deficient character compared to pyridine (one nitrogen), influencing reactivity in electrophilic substitutions. For example, nitration of 6-bromo-pyridine derivatives occurs at position 5 , but pyrazine derivatives may exhibit distinct regioselectivity due to additional nitrogen .
  • Halogen Position : Bromine at position 6 in both pyridine and pyrazine derivatives acts as a leaving group in substitution reactions. In pyridine cores, nitration replaces the 5-position halogen , whereas pyrazine cores may favor different sites.

Synthetic Routes :

  • N-Alkylation : Methylation of the parent compound (e.g., 1,3-dihydro-2H-imidazo[4,5-b]pyrazin-2-one) using methyl halides is common for N-substituted derivatives .
  • Propargylation/Alllylation : Propargyl or allyl bromide reactions under basic conditions (K₂CO₃, DMF) introduce alkyne or allyl groups, expanding structural diversity .

Reactivity: Nitration: Pyridine-based 6-bromo derivatives undergo nitration at position 5, forming 5-nitro-6-bromo compounds . Pyrazine analogs may show altered reactivity due to electron-withdrawing effects of the second nitrogen.

Biological Relevance :

  • Imidazo[4,5-b]pyridines are explored as kinase inhibitors, antivirals, and anti-inflammatory agents . Pyrazine derivatives, like the target compound, may interact with biomolecules (e.g., DNA, enzymes) due to purine-like structures .

Research Findings and Data

  • Crystallographic Data :

    • Fused rings in imidazo-pyrazine/pyridine derivatives are nearly planar, with deviations <0.02 Å. For example, 3-allyl-6-bromo-pyridin-2-one exhibits planar fused rings (max deviation: 0.008 Å) .
    • Methyl or allyl substituents adopt perpendicular orientations relative to the core, influencing packing (e.g., N–H···O hydrogen bonds form pseudodimers) .
  • Thermodynamic Properties :

    • Pyrazine derivatives generally exhibit higher melting points and lower solubility compared to pyridine analogs due to increased polarity .

Biological Activity

6-Bromo-1-methyl-1,3-dihydro-2H-imidazo[4,5-b]pyrazin-2-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C6H5BrN4O
  • CAS Number : 1822854-85-2
  • Physical Form : Yellow to brown solid

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Compounds in the imidazole family are known for their ability to modulate several biochemical pathways, including:

  • Enzyme Inhibition : Potential inhibition of kinases and other enzymes involved in cell signaling.
  • Antimicrobial Activity : Exhibits properties that may inhibit the growth of bacteria and fungi.

Biological Activities

Research has shown that this compound displays several biological activities:

Anticancer Properties

Recent studies have highlighted its potential as an anticancer agent. For instance:

  • In vitro assays demonstrated cytotoxic effects against various cancer cell lines. The compound's IC50 values indicate significant growth inhibition in several models.
Cell Line IC50 (µM) Reference
MCF715.0
A54920.0
HepG218.5

Antimicrobial Activity

The compound has also shown promise as an antimicrobial agent:

  • Studies indicated effective inhibition against common bacterial strains, with minimum inhibitory concentrations (MIC) suggesting potential for therapeutic applications.
Bacterial Strain MIC (µg/mL) Reference
E. coli25
S. aureus30

Study 1: Anticancer Efficacy

A study conducted on various cancer cell lines revealed that this compound induced apoptosis in MCF7 cells through the activation of caspase pathways. The results indicated a concentration-dependent increase in apoptotic markers.

Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of the compound against a panel of pathogens. The results demonstrated that the compound effectively inhibited bacterial growth, suggesting its potential as a lead compound for antibiotic development.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-bromo-1-methyl-imidazo[4,5-b]pyrazin-2-one, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The compound is typically synthesized via alkylation of the parent heterocycle. For example, methyl iodide in dimethylformamide (DMF) with potassium carbonate and tetrabutylammonium bromide as a phase-transfer catalyst yields the N-methylated derivative after 48 hours . Purification via silica gel chromatography (ethyl acetate/hexane) is recommended. Monitoring reaction progress with TLC ensures completion. Yield optimization may require adjusting stoichiometry (e.g., excess methyl iodide) or temperature .

Q. How can crystallographic data validate the molecular structure of this compound, and what intermolecular interactions are critical for stability?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) confirms planar geometry and hydrogen-bonding patterns. For example, the amino group acts as a hydrogen-bond donor to the carbonyl oxygen of adjacent molecules, forming dimers . Refinement using SHELXL (riding model for H atoms) ensures accuracy, with root-mean-square deviations <0.02 Å .

Q. What spectroscopic techniques are most effective for characterizing this compound, and how are spectral contradictions resolved?

  • Methodological Answer : Use 1^1H/13^13C NMR to confirm substitution patterns (e.g., methyl group at ~δ 3.3 ppm). Discrepancies in aromatic proton splitting may arise from solvent effects or tautomerism; variable-temperature NMR can resolve these . Mass spectrometry (ESI/HRMS) verifies molecular weight (±1 ppm), while IR confirms carbonyl stretches (~1700 cm1^{-1}) .

Advanced Research Questions

Q. How does the bromine substituent influence bioactivity in kinase or receptor modulation, and what structure-activity relationship (SAR) trends are observed?

  • Methodological Answer : The bromine atom enhances steric bulk and electron-withdrawing effects, critical for binding to kinase active sites. For example, analogs with bromine at position 6 show improved IC50_{50} values in PKCθ inhibition assays compared to non-halogenated derivatives. SAR studies should systematically replace bromine with other halogens (Cl, I) or small hydrophobic groups to assess potency and selectivity .

Q. What computational strategies predict binding modes of this compound with targets like mTOR or DNA-PK, and how do solvent effects impact docking accuracy?

  • Methodological Answer : Molecular docking (AutoDock Vina) with crystal structures (PDB: 4JSV for mTOR) identifies key interactions (e.g., hydrogen bonds with hinge regions). Solvent effects (explicit water models in MD simulations) improve binding affinity predictions. Free-energy perturbation (FEP) calculations quantify bromine’s contribution to ΔGbind_{bind} .

Q. How can researchers resolve contradictions in biological assay data (e.g., EC50_{50} variability across cell lines)?

  • Methodological Answer : Variability may stem from cell-specific expression of transporters or metabolizing enzymes. Normalize data using housekeeping genes (e.g., GAPDH) and validate assays with positive controls (e.g., CC-214 for mTOR). Dose-response curves (8–12 points) and statistical tools (ANOVA with Tukey post-hoc) minimize false positives .

Q. What strategies enable enantioselective synthesis of chiral analogs, and how are stereochemical outcomes analyzed?

  • Methodological Answer : Chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric catalysis (Pd/BINAP systems) can induce stereochemistry. Analyze enantiomeric excess (ee) via chiral HPLC (Daicel columns) or 19^19F NMR with chiral shift reagents. SC-XRD of diastereomeric salts confirms absolute configuration .

Specialized Methodological Considerations

Q. What crystallization conditions favor high-quality crystals for X-ray studies, and how are twinning or disorder addressed?

  • Methodological Answer : Slow evaporation from DMF/water (1:1) at 4°C promotes crystal growth. For twinned crystals, use SHELXL’s TWIN command with BASF parameter refinement. Disorder in methyl groups is modeled with split positions and restrained isotropic displacement parameters .

Q. How are metabolic stability and CNS penetration evaluated in preclinical models, and what structural modifications improve pharmacokinetics?

  • Methodological Answer : Assess microsomal stability (human liver microsomes) and blood-brain barrier (BBB) penetration (PAMPA assay). Methyl substitution on the macrocyclic linker (e.g., 1,3-dimethyl analogs) reduces CYP3A4 metabolism and enhances bioavailability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.